
Bis(2,5-dioxopyrrolidin-1-YL) docosanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate is a chemical compound known for its applications in various scientific fields, particularly in the study of protein-protein interactions. It is a homobifunctional crosslinker that contains N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines. This compound is often used in mass spectrometry and other analytical techniques to study the structural dynamics of proteins and protein complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate typically involves the reaction of docosanedioic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester groups. These reactions typically occur with primary amines, resulting in the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Conditions: Organic solvents (e.g., dichloromethane), room temperature, inert atmosphere
Major Products
The major products formed from the reactions of this compound with primary amines are amide-linked conjugates. These conjugates are often used in the study of protein interactions and other biochemical applications .
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein-protein interactions through techniques like crosslinking mass spectrometry.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate involves the formation of covalent bonds between the NHS ester groups and primary amines on target molecules. This results in the crosslinking of proteins or other biomolecules, which can then be analyzed using mass spectrometry or other analytical techniques. The crosslinking process helps to stabilize protein complexes and provides insights into their structural dynamics and interactions .
Vergleich Mit ähnlichen Verbindungen
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate can be compared with other similar compounds such as:
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester-based crosslinker used in protein studies.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: A compound used in organic synthesis and polymer chemistry.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: A reversible linker used for biomacromolecule conjugation .
The uniqueness of this compound lies in its specific application in crosslinking mass spectrometry, providing valuable data on protein-protein interactions and structural dynamics .
Eigenschaften
CAS-Nummer |
172905-34-9 |
|---|---|
Molekularformel |
C30H48N2O8 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
bis(2,5-dioxopyrrolidin-1-yl) docosanedioate |
InChI |
InChI=1S/C30H48N2O8/c33-25-21-22-26(34)31(25)39-29(37)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-30(38)40-32-27(35)23-24-28(32)36/h1-24H2 |
InChI-Schlüssel |
ATOWGQPNHVKMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)




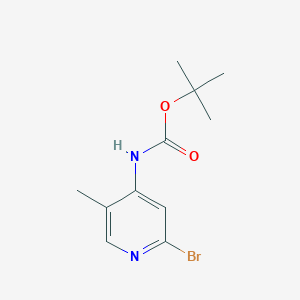
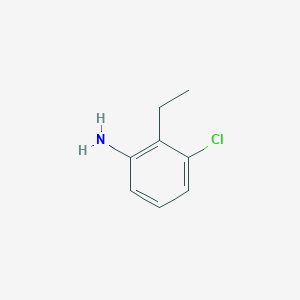
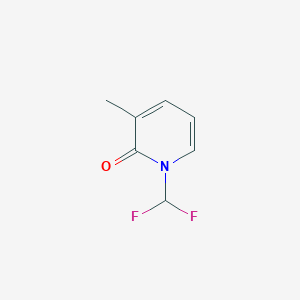
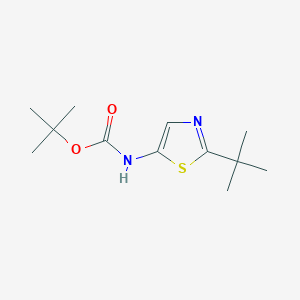
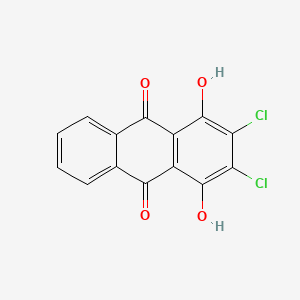
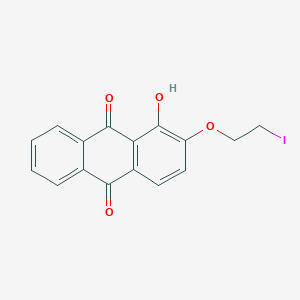

![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
